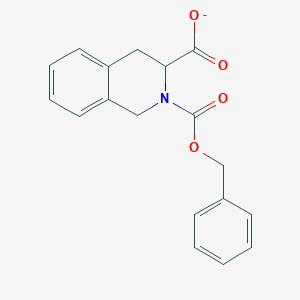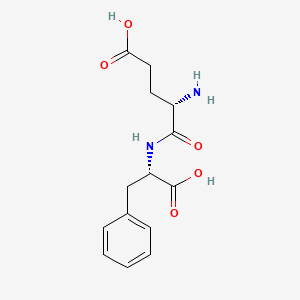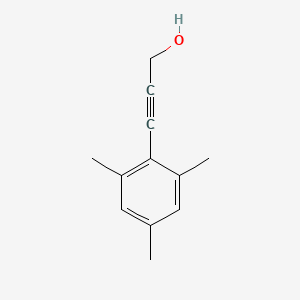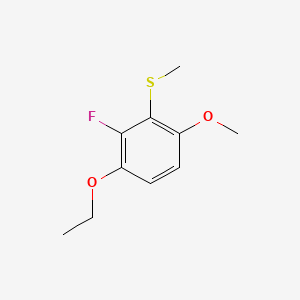
(3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13FO2S It is characterized by the presence of ethoxy, fluoro, methoxy, and methylsulfane functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxyphenol, 2-fluoro-6-methoxybenzene, and methylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the phenol group, facilitating nucleophilic substitution.
Reaction Steps: The deprotonated phenol reacts with methylsulfanyl chloride to form the desired product. The reaction is typically conducted at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluoro group, resulting in the formation of a hydrocarbon derivative.
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, anhydrous solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the fluoro group can enhance binding affinity to certain proteins, while the methylsulfane group can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (3-Ethoxy-6-fluoro-2-methoxyphenyl)(methyl)sulfane
- (2-Fluoro-6-methoxyphenyl)(methyl)sulfane
Uniqueness
(3-Ethoxy-2-fluoro-6-methoxyphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, while the fluoro group provides stability and increased binding affinity in biological systems.
Propiedades
Fórmula molecular |
C10H13FO2S |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
1-ethoxy-2-fluoro-4-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13FO2S/c1-4-13-7-5-6-8(12-2)10(14-3)9(7)11/h5-6H,4H2,1-3H3 |
Clave InChI |
UPHDVPPUAHESFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)OC)SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



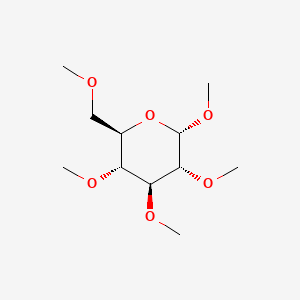

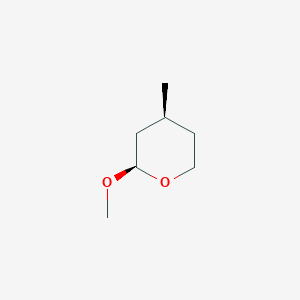
![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)

